molecular formula C8H7N3O2 B8395296 5-nitro-1H-indol-1-amine

5-nitro-1H-indol-1-amine

Cat. No.: B8395296
M. Wt: 177.16 g/mol
InChI Key: SBZACGHWWDTLKD-UHFFFAOYSA-N
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Description

5-Nitro-1H-indol-1-amine is a nitro-substituted indole derivative characterized by a nitro (-NO₂) group at the 5th position and an amine (-NH₂) group at the 1st position of the indole ring. Indole derivatives are critical in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and CNS-targeting properties.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-nitroindol-1-amine

InChI

InChI=1S/C8H7N3O2/c9-10-4-3-6-5-7(11(12)13)1-2-8(6)10/h1-5H,9H2

InChI Key

SBZACGHWWDTLKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2N)C=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular properties, and spectral data of 5-nitro-1H-indol-1-amine with related indole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Spectral Data (NMR/IR) References
This compound C₈H₇N₃O₂ 177.16 -NO₂ (C5), -NH₂ (C1) Not explicitly reported -
2-(5-Nitro-1H-indol-3-yl)ethan-1-amine HCl C₁₀H₁₂ClN₃O₂ 241.68 -NO₂ (C5), -CH₂NH₂ (C3) ¹H NMR (DMSO-d₆): δ 6.12–7.12 (indole protons)
1-Methyl-1H-indol-5-amine C₉H₁₀N₂ 146.19 -CH₃ (C1), -NH₂ (C5) ¹H NMR (DMSO-d₆): δ 3.68 (s, 3H, CH₃), 6.12–7.12 (indole protons)
1H-Indol-5-amine (5-Aminoindole) C₈H₈N₂ 132.16 -NH₂ (C5) IR: 3359, 3282 cm⁻¹ (NH₂); ¹H NMR: δ 4.48 (s, 2H, NH₂)
2-Methyl-2,3-dihydro-1H-isoindol-5-amine C₉H₁₂N₂ 148.21 -CH₃ (C2), -NH₂ (C5) ¹H NMR: δ 1.08 (s, 3H, CH₃), 6.70–7.09 (aromatic protons)

Key Observations :

  • Electron Effects: The nitro group in this compound is electron-withdrawing, reducing electron density on the indole ring compared to amino- or methyl-substituted analogs. This may enhance stability toward oxidation but reduce nucleophilicity.
  • Spectral Shifts: Amino groups (e.g., in 1H-indol-5-amine) show IR absorption at ~3359 cm⁻¹ (NH stretch), while methyl groups (e.g., 1-methyl-1H-indol-5-amine) produce distinct ¹H NMR singlets (δ ~3.68 ppm) .
  • Solubility: Nitro-substituted derivatives like 2-(5-nitro-1H-indol-3-yl)ethan-1-amine HCl are often polar and may exhibit higher aqueous solubility compared to non-polar methylated analogs .

Key Observations :

  • For example, 5-(2-methylindol-3-yl)-oxadiazole derivatives show notable activity against S. aureus .
  • Drug Intermediates : Methylated indoles (e.g., 1-methyl-1H-indol-5-amine) serve as precursors for functionalized derivatives with improved pharmacokinetic profiles .
  • Toxicity Concerns : Nitro groups may increase cytotoxicity, as seen in tryptophan pyrolysis products (e.g., Trp-P-2), which are mutagenic .

Key Observations :

  • Methylated derivatives like 1-methyl-1H-indol-5-amine pose moderate risks (skin/eye irritation), necessitating basic PPE .

Preparation Methods

Vilsmeier-Haack Formylation and Subsequent Functionalization

The Vilsmeier-Haack reaction, a cornerstone in indole chemistry, has been employed to synthesize intermediates en route to 5-nitro-1H-indol-1-amine derivatives. Starting with 5-nitro-1H-indole, treatment with the Vilsmeier reagent (POCl3/DMF) generates a reactive carbaldehyde at the 3-position. This aldehyde intermediate undergoes in-situ reductive amination with sodium borohydride (NaBH4) and primary amines to yield 1-substituted-3-aminomethyl-5-nitroindoles .

Although this method primarily targets 3-position modifications, the reaction sequence underscores the versatility of 5-nitroindole as a substrate for regioselective transformations. To access the 1-amino derivative, strategic protection and deprotection steps may be necessary. For instance, introducing a temporary protecting group at the 1-position during nitration or subsequent reactions could enable selective amine installation .

Reduction of 1-Nitroso-5-Nitroindole

The reduction of nitroso intermediates offers a conceptually straightforward route to primary amines. 1-Nitroso-5-nitroindole, synthesized via nitrosation of 5-nitroindole with nitrous acid (HNO2), can be reduced using catalytic hydrogenation (H2/Pd-C) or sodium dithionite (Na2S2O4). This method theoretically provides direct access to this compound, but practical implementation is hindered by the instability of nitrosoindoles and competing over-reduction of the nitro group .

Multi-Step Synthesis from Indoline Derivatives

A multi-step strategy involving indoline intermediates has been explored for related compounds. 5-Nitroindoline undergoes sequential oxidation and amination to yield 1-amino-5-nitroindole. In one protocol, oxidation with manganese dioxide (MnO2) regenerates the indole aromatic system, followed by copper-catalyzed amination with hydroxylamine-O-sulfonic acid. This approach achieves moderate yields (40–60%) but requires rigorous control of oxidation states to prevent nitro group reduction .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYieldLimitations
Redox Amination5-NitroindolineNitrosobenzene, benzoic acid50% Produces N-aryl derivative
Vilsmeier-Haack Reaction5-Nitro-1H-indolePOCl3/DMF, NaBH456–60% Targets 3-position, indirect route
SNAr1-Fluoro-5-nitroindoleNH3, high temperatureN/RPrecursor scarcity, side reactions
Nitroso Reduction1-Nitroso-5-nitroindoleH2/Pd-C, Na2S2O4N/RIntermediate instability
Multi-Step Synthesis5-NitroindolineMnO2, hydroxylamine-O-sulfonic acid40–60%Multi-step complexity

Q & A

Q. What safety protocols are essential for handling this compound in the lab?

  • Guidelines :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification.
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (NaHSO₃) before disposal .

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